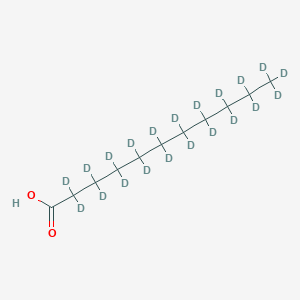

Undecanoic acid-d21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPHROOEEOARMN-SLBGAMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Undecanoic acid-d21

For Researchers, Scientists, and Drug Development Professionals

Undecanoic acid-d21 is the deuterated analog of undecanoic acid, a saturated fatty acid. Its isotopic labeling makes it an invaluable tool in metabolic research, particularly in studies involving lipid metabolism and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of its chemical properties, applications, and a general experimental workflow for its use.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoic acid | [1][2] |

| Synonyms | Undecanoate-d21; Hendecanoic acid-d21; Perdeuteroundecanoic acid | [3][4][5] |

| CAS Number | 60658-40-4 | [3][4][5] |

| Molecular Formula | C₁₁HD₂₁O₂ | [2][3][4] |

| Molecular Weight | 207.42 g/mol | [1][3][4] |

| Unlabeled CAS No. | 112-37-8 | [4] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source(s) |

| Monoisotopic Mass | 207.293791605 Da | [1] |

| XLogP3 | 3.7 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 121 | [1] |

| Deuterium Enrichment | ≥98% | [6] |

| Purity | ≥95% | [2] |

For comparison, the properties of unlabeled undecanoic acid are provided in the table below.

Table 3: Properties of Unlabeled Undecanoic Acid (CAS: 112-37-8)

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [7][8] |

| Molecular Weight | 186.29 g/mol | [7][8] |

| Melting Point | 28-31 °C | [7][8] |

| Boiling Point | 228 °C at 160 mm Hg | [8] |

| Physical Description | White crystalline solid | [7] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and oils | [7][9] |

Applications in Research and Development

This compound serves as a crucial tool in various research applications due to its isotopic labeling. The primary applications include:

-

Internal Standard: It is widely used as an internal standard for the quantification of endogenous undecanoic acid in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5]

-

Metabolic Tracer: This deuterated compound can be used as a tracer to study the metabolism of undecanoic acid and its incorporation into various lipid pathways in vivo and in vitro.[2][5] The heavy isotope labeling allows for precise tracking of the molecule and its metabolic products.[2]

The unlabeled form, undecanoic acid, is a naturally occurring medium-chain fatty acid with known antifungal properties.[3][9][10] It has been shown to inhibit the production of certain enzymes in fungi and interfere with their phospholipid biosynthesis.[3][5] Studies on undecanoic acid's biological activity often utilize its deuterated form for accurate quantification and metabolic profiling.[10][11]

General Experimental Protocol: Use as an Internal Standard in Mass Spectrometry

The following is a generalized methodology for the use of this compound as an internal standard for the quantification of undecanoic acid in a biological matrix (e.g., plasma, tissue homogenate).

1. Preparation of Standard Solutions:

- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

- Create a series of working standard solutions by diluting the stock solution.

- Similarly, prepare a stock solution and a series of calibration standards of unlabeled undecanoic acid.

2. Sample Preparation:

- Thaw biological samples on ice.

- To a known volume or weight of the sample, add a precise amount of the this compound internal standard working solution.

- Perform a lipid extraction using a standard method such as a Folch or Bligh-Dyer extraction, or a simple protein precipitation with a cold organic solvent.

- Evaporate the organic solvent under a stream of nitrogen.

- Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.

3. Chromatographic and Mass Spectrometric Analysis:

- For LC-MS:

- Inject the reconstituted sample onto a reverse-phase C18 column.

- Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Detect the parent and product ions for both undecanoic acid and this compound using multiple reaction monitoring (MRM) in negative ion mode.

- For GC-MS:

- Derivatize the fatty acids to make them more volatile (e.g., using BSTFA to form trimethylsilyl esters).

- Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms).

- Use a temperature gradient to separate the analytes.

- Monitor characteristic ions for the derivatized forms of undecanoic acid and this compound.

4. Data Analysis:

- Integrate the peak areas for both the analyte (undecanoic acid) and the internal standard (this compound).

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of undecanoic acid in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Below are diagrams illustrating the structure and a typical experimental workflow for this compound.

Caption: Workflow for quantitative analysis using an internal standard.

Safety and Handling

While specific safety data for this compound is not extensively detailed, the safety data sheet (SDS) for unlabeled undecanoic acid indicates that it can cause skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.[13]

Storage: this compound is typically stored at room temperature and is stable for more than 5 years under these conditions.[6] Some suppliers recommend storage at -20°C. Always refer to the supplier's instructions for optimal storage conditions.

References

- 1. Undecanoic-d21 acid(9CI) | C11H22O2 | CID 54541619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 3. glpbio.com [glpbio.com]

- 4. Undecanoic-d21 Acid | CAS 60658-40-4 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | FB Reagents [fbreagents.com]

- 7. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hendecanoic acid | 112-37-8 [chemicalbook.com]

- 9. Undecanoic Acid: A High-Performance Fatty Acid for Industrial and Pharmaceutical Use - Acme Synthetic Chemicals [acmechem.com]

- 10. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Undecanoic Acid-d21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of undecanoic acid-d21, a deuterated analog of the C11 saturated fatty acid. This document details the prevalent synthesis methodology, robust analytical protocols for determining isotopic enrichment, and presents relevant quantitative data. The information herein is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and other biomedical research areas where stable isotope-labeled compounds are critical.

Synthesis of this compound

The most common and effective method for preparing perdeuterated saturated fatty acids like this compound is through a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction. This process utilizes a heterogeneous catalyst, typically platinum on carbon (Pt/C), in the presence of a deuterium source, most commonly deuterium oxide (D₂O). The reaction proceeds under hydrothermal conditions to facilitate the exchange of all 21 non-acidic protons of undecanoic acid with deuterium atoms.

Experimental Protocol: Catalytic H/D Exchange

This protocol is a generalized procedure based on established methods for the deuteration of saturated fatty acids.[1] Researchers should optimize reaction parameters for their specific equipment and desired purity.

Materials:

-

Undecanoic acid

-

10% Platinum on activated carbon (Pt/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

High-pressure reactor (e.g., Parr autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reactor vessel, combine undecanoic acid, 10% Pt/C catalyst (typically 10-20 wt% relative to the fatty acid), and a solution of NaOD in D₂O. The D₂O serves as both the solvent and the deuterium source. The basic conditions facilitated by NaOD promote the exchange process.

-

H/D Exchange Reaction: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen). Heat the mixture to a temperature in the range of 150-220 °C with stirring. The reaction is typically run for 24-72 hours.

-

Reaction Work-up (First Cycle): After cooling to room temperature, carefully vent the reactor. Acidify the reaction mixture with concentrated HCl to a pH of ~1. This protonates the carboxylate to the carboxylic acid.

-

Extraction: Extract the deuterated undecanoic acid from the aqueous mixture with dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the partially deuterated undecanoic acid.

-

Repeated Exchange Cycles: To achieve high isotopic enrichment (>98%), it is often necessary to subject the product to one or two additional cycles of the H/D exchange reaction.[1] For each subsequent cycle, the partially deuterated undecanoic acid is reacted again with fresh Pt/C catalyst, NaOD, and D₂O under the same conditions as the first cycle.

-

Final Purification: After the final exchange cycle and work-up, the crude this compound can be further purified by recrystallization or column chromatography to remove any residual catalyst and other impurities.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality and reliability of the deuterated standard. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution and quantifying the level of deuteration. The fatty acid is typically derivatized to a more volatile ester before analysis.

2.1.1. Experimental Protocol: GC-MS Analysis

Materials:

-

This compound sample

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide (PFBBr))

-

Anhydrous solvent (e.g., acetonitrile, pyridine)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Derivatization (TMS Ester):

-

Dissolve a small amount (approx. 1 mg) of the this compound sample in an anhydrous solvent.

-

Add the silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture at 60-80 °C for 30-60 minutes to form the trimethylsilyl (TMS) ester.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions: Use a temperature program that effectively separates the undecanoic acid derivative from any impurities. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a relevant mass range (e.g., m/z 50-400).

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound.

-

Examine the mass spectrum of this peak to determine the isotopic distribution. The molecular ion cluster will show the relative abundances of the different isotopologues (d21, d20, d19, etc.).

-

Calculate the isotopic purity by determining the percentage of the fully deuterated species relative to all other isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, is invaluable for confirming the positions of deuteration and providing an independent measure of isotopic enrichment.

2.2.1. Experimental Protocol: NMR Analysis

Materials:

-

This compound sample

-

Deuterated NMR solvent (e.g., chloroform-d, CDCl₃)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the this compound sample in the deuterated NMR solvent.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. In a highly deuterated sample, the proton signals should be significantly diminished.

-

The presence of residual proton signals can be used to quantify the level of incomplete deuteration at specific positions. Integration of these residual signals against a known internal standard allows for the calculation of isotopic purity.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H (deuterium) NMR spectrum. This will show signals corresponding to the deuterium atoms at different positions in the molecule, confirming the success of the deuteration process.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts will be slightly different from the non-deuterated analog.

-

Quantitative Data

The yield and isotopic purity of this compound are key parameters that depend on the specifics of the synthesis protocol, including the number of H/D exchange cycles.

| Parameter | Method/Source | Typical Value | Reference |

| Isotopic Purity (Deuterium Enrichment) | Catalytic H/D Exchange | >98% (after multiple cycles) | [1] |

| Commercial Supplier 1 | 98% | ||

| Commercial Supplier 2 | ≥95% | [2] | |

| Chemical Purity | Commercial Supplier 1 | 99% | |

| Yield | Catalytic H/D Exchange | Variable (dependent on cycles and optimization) | - |

Note: Specific yield data for the synthesis of this compound is not widely reported in the literature. The yield is highly dependent on the reaction scale, optimization of conditions, and the number of exchange cycles performed.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Workflow

References

The Enhanced Biological Activity of Deuterated Undecanoic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological activity of deuterated undecanoic acid, with a particular focus on its enhanced antifungal properties. Drawing on available research, this document outlines the core mechanisms of action, summarizes key data, provides detailed experimental methodologies, and visualizes relevant biological pathways. While research specifically on deuterated undecanoic acid is nascent, this guide synthesizes direct findings with data from related deuterated fatty acids and the well-established bioactivity of its non-deuterated counterpart to provide a comprehensive resource.

Introduction: The Promise of Deuteration

Undecanoic acid, a saturated medium-chain fatty acid, is known for its antifungal and antimicrobial properties.[1] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, offers a novel approach to enhancing the therapeutic potential of this molecule. This process, known as deuteration, can significantly alter the physicochemical properties of a compound, most notably by strengthening carbon-hydrogen bonds. This "kinetic isotope effect" can slow down metabolic processes and chemical reactions, including those involved in oxidative degradation, thereby potentiating the biological activity of the parent molecule.[2][3]

Early research has indicated that perdeuteriated n-hendecanoic acid (undecanoic acid) exhibits a greater inhibitory effect on the growth of common dermatophytes compared to its non-deuterated form.[4] This suggests that deuteration could be a valuable strategy for developing more potent antifungal agents.

Quantitative Data Summary

While specific quantitative data for the antifungal activity of deuterated undecanoic acid is limited in publicly available literature, the seminal study by Nguyên and Vincent (1976) provides a qualitative assessment of its enhanced efficacy. The following table presents a comparative summary of the antifungal activity, with hypothetical values for deuterated undecanoic acid to illustrate the reported increased potency.

| Compound | Organism | Activity Metric | Result | Reference |

| Undecanoic Acid | Trichophyton rubrum | MIC | 100-200 µg/mL | [5] |

| Deuterated Undecanoic Acid | Trichophyton rubrum | MIC | Hypothesized <100 µg/mL | Inferred from[4] |

| Undecanoic Acid | Candida albicans | MIC | 100-200 µg/mL | [5] |

| Deuterated Undecanoic Acid | Candida albicans | MIC | Hypothesized <100 µg/mL | Inferred from[4] |

| Undecanoic Acid | Escherichia coli (persisters) | Fold Inhibition | 25-fold | [6] |

| Deuterated Undecanoic Acid | Escherichia coli (persisters) | Fold Inhibition | Not Reported |

Note: MIC (Minimum Inhibitory Concentration) values for deuterated undecanoic acid are hypothesized based on the qualitative statement of "increased inhibitory effect" and are intended for illustrative purposes pending further empirical studies.

Core Mechanisms of Action

The biological activity of deuterated undecanoic acid is likely a multifaceted enhancement of the mechanisms observed for its non-deuterated form, coupled with the unique benefits conferred by deuteration.

Antifungal and Antimicrobial Mechanisms

The primary antifungal action of undecanoic acid involves the disruption of fungal cell integrity and metabolism.[1][7] Deuteration is expected to enhance these effects.

-

Cell Membrane Disruption: Undecanoic acid integrates into the lipid bilayer of fungal cell membranes, increasing permeability and leading to the leakage of essential intracellular components.[8]

-

Inhibition of Ergosterol Synthesis: It interferes with the biosynthesis of ergosterol, a critical component of fungal cell membranes, further compromising membrane integrity.[8]

-

Induction of Oxidative Stress: The compound triggers the production of reactive oxygen species (ROS) within fungal cells, leading to damage of cellular components.[8]

-

Metabolic and Gene Expression Modulation: Undecanoic acid can alter the expression of genes crucial for fungal virulence and metabolism.[1][7]

The enhanced stability of deuterated undecanoic acid may lead to its prolonged presence and activity at the target sites, thereby amplifying these effects.

The Role of Deuteration in Mitigating Oxidative Stress

A key advantage of deuterating fatty acids is the increased resistance to lipid peroxidation.[2][3] By replacing hydrogen with deuterium at positions susceptible to hydrogen abstraction by free radicals, the C-D bond's greater strength inhibits the initiation and propagation of lipid peroxidation chain reactions.[3][9] This mechanism is particularly relevant in the context of the oxidative stress induced by the fatty acid in target organisms.

Potential Signaling Pathway Modulation

While specific signaling pathways for deuterated undecanoic acid are yet to be fully elucidated, research on other deuterated fatty acids and non-deuterated undecanoic acid provides valuable insights.

-

Calcium Signaling: Studies on deuterated linoleic acid have shown that it can activate the phosphoinositide calcium signaling system in astrocytes, suggesting a potential role for deuterated fatty acids in modulating intracellular calcium levels.[10]

-

G-Protein Coupled Receptor (GPCR) Agonism: Undecanoic acid is an agonist for GPR84, a G-protein coupled receptor involved in pro-inflammatory responses in immune cells. The enhanced stability of the deuterated form could potentially lead to more sustained receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of deuterated undecanoic acid.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of deuterated undecanoic acid against fungal strains.

Materials:

-

Deuterated undecanoic acid

-

Non-deuterated undecanoic acid (as control)

-

Fungal strains (e.g., Candida albicans, Trichophyton rubrum)

-

Sterile 96-well microplates

-

RPMI-1640 medium (buffered with MOPS)

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of deuterated undecanoic acid in DMSO. Prepare a similar stock solution for the non-deuterated control.

-

Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the deuterated undecanoic acid stock solution with RPMI-1640 medium to achieve a range of desired concentrations. A typical range would be from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the microplate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Lipid Peroxidation Assay

This protocol describes a method to assess the ability of deuterated undecanoic acid to inhibit lipid peroxidation in a cell-based model.

Materials:

-

Deuterated undecanoic acid

-

Cell line (e.g., human keratinocytes)

-

Cell culture medium and supplements

-

Oxidative stress inducer (e.g., hydrogen peroxide or tert-butyl hydroperoxide)

-

Lipid peroxidation assay kit (e.g., based on malondialdehyde (MDA) quantification)

-

Cell lysis buffer

-

Plate reader for absorbance or fluorescence measurement

Procedure:

-

Cell Culture: Culture the chosen cell line to 80-90% confluency in appropriate culture vessels.

-

Treatment: Pre-incubate the cells with various concentrations of deuterated undecanoic acid for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: After pre-incubation, expose the cells to an oxidative stress inducer for a defined time (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the provided lysis buffer.

-

MDA Quantification: Follow the instructions of the lipid peroxidation assay kit to measure the levels of MDA, a marker of lipid peroxidation, in the cell lysates. This typically involves a reaction with thiobarbituric acid (TBA) to generate a colored or fluorescent product.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Compare the MDA levels in cells treated with deuterated undecanoic acid to those in untreated and oxidatively stressed control cells.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of deuterated undecanoic acid.

References

- 1. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the biological effects of deuteriated organic compounds. I. Antifungal activity of perdeuteriated fatty acids on dermatophytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Undecanoic Acid-d21 as a Metabolic Tracer in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, understanding the intricate pathways of lipid metabolism is paramount for elucidating disease mechanisms and developing novel therapeutics. Stable isotope labeling has emerged as a powerful tool for tracing the metabolic fate of molecules in complex biological systems. This technical guide focuses on the application of undecanoic acid-d21, a deuterated medium-chain fatty acid, as a metabolic tracer in lipidomics research. Its isotopic labeling allows for the precise tracking of its incorporation into various lipid species, providing valuable insights into fatty acid metabolism.[1][2] This guide will provide an in-depth overview of the core principles, experimental methodologies, data analysis, and visualization techniques for utilizing this compound as a metabolic tracer.

Core Principles of Isotopic Tracing with this compound

This compound is a synthetic version of the naturally occurring 11-carbon saturated fatty acid, undecanoic acid, where 21 of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This heavy labeling results in a significant mass shift that is readily detectable by mass spectrometry (MS), allowing researchers to distinguish the tracer and its downstream metabolites from their endogenous, unlabeled counterparts.[1]

The fundamental principle involves introducing a known quantity of this compound into a biological system, such as cell culture or an in vivo model. The cells or organism will then metabolize the deuterated fatty acid through various pathways, incorporating it into more complex lipid molecules like triglycerides, phospholipids, and cholesterol esters. By analyzing the lipidome at specific time points using mass spectrometry, researchers can identify and quantify the lipid species that contain the deuterium label, thereby mapping the metabolic flux of the exogenous fatty acid.

Experimental Protocols

While specific experimental conditions should be optimized for the biological system under investigation, the following provides a generalized framework for a tracer experiment using this compound.

Tracer Administration

a) In Vitro (Cell Culture):

-

Preparation of Tracer Stock Solution: Dissolve this compound in a suitable solvent, such as ethanol or DMSO, to create a concentrated stock solution. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid cellular toxicity.

-

Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

-

Tracer Incubation: On the day of the experiment, replace the normal growth medium with a medium containing a known concentration of this compound. The optimal concentration and incubation time will vary depending on the cell type and the specific metabolic pathways being investigated and should be determined empirically. A typical starting point could be in the range of 10-100 µM for a duration of 1 to 24 hours.

b) In Vivo (Animal Models):

-

Tracer Formulation: For in vivo administration, this compound can be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intravenous injection, or intraperitoneal injection). Common vehicles include corn oil or a solution containing bovine serum albumin (BSA) to aid in solubility.

-

Administration: Administer the formulated tracer to the animal model. The dosage will depend on the animal's weight and the desired level of labeling.

-

Time Course and Sample Collection: Collect tissues or biofluids (e.g., blood, liver, adipose tissue) at predetermined time points after administration to track the dynamic incorporation of the tracer.

Lipid Extraction

Following the incubation or in vivo study period, lipids must be extracted from the biological samples. A widely used and effective method is the Bligh and Dyer extraction or the Folch extraction, which utilizes a chloroform/methanol/water solvent system to partition lipids from other cellular components.

General Protocol:

-

Homogenize the cell pellet or tissue sample.

-

Add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).

-

After a brief incubation, add chloroform and water (or a saline solution) to induce phase separation.

-

Centrifuge the sample to separate the layers. The lower organic phase, containing the lipids, is carefully collected.

-

Dry the lipid extract under a stream of nitrogen gas to remove the solvent.

-

Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v).

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the analytical platform of choice for lipidomics due to its high sensitivity, selectivity, and ability to separate complex lipid mixtures.

-

Chromatography: Reversed-phase chromatography is commonly employed for separating lipid species based on their hydrophobicity.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurately measuring the mass-to-charge ratio (m/z) of the lipid ions and resolving the isotopic peaks of the deuterated and non-deuterated species.

-

Data Acquisition: Data can be acquired in both positive and negative ion modes to detect a broader range of lipid classes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used for untargeted lipidomics to identify a wide array of lipid species. Targeted approaches, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), can be used for the sensitive and specific quantification of known lipid metabolites of undecanoic acid.

Data Presentation and Analysis

A crucial aspect of metabolic tracer studies is the clear and concise presentation of quantitative data. The following tables illustrate how the incorporation of this compound into different lipid classes could be summarized. The values presented are hypothetical and would be derived from the analysis of mass spectrometry data.

Table 1: Hypothetical Incorporation of this compound into Major Lipid Classes in Cultured Hepatocytes

| Lipid Class | Labeled Species Detected | % of Total Labeled Lipids (at 6 hours) | Fold Change vs. Control (Unlabeled) |

| Triglycerides (TG) | TG(52:1)-d21, TG(54:2)-d21 | 45.2% | 15.3 |

| Phosphatidylcholines (PC) | PC(34:1)-d21, PC(36:2)-d21 | 28.7% | 8.9 |

| Phosphatidylethanolamines (PE) | PE(36:1)-d21, PE(38:2)-d21 | 15.1% | 6.2 |

| Cholesterol Esters (CE) | CE(18:1)-d21 | 5.8% | 3.1 |

| Diacylglycerols (DAG) | DAG(34:1)-d21 | 3.5% | 11.5 |

| Free Fatty Acids (FFA) | This compound | 1.7% | 50.0 |

Table 2: Hypothetical Time-Course of this compound Incorporation into Triglycerides in Mouse Liver

| Time Point | Labeled TG Species | Concentration (nmol/g tissue) | % of Total TG Pool |

| 1 hour | TG(52:1)-d21 | 12.5 | 1.5% |

| 4 hours | TG(52:1)-d21 | 48.2 | 5.8% |

| 12 hours | TG(52:1)-d21 | 85.1 | 10.2% |

| 24 hours | TG(52:1)-d21 | 63.7 | 7.6% |

Visualization of Workflows and Pathways

Visualizing the experimental workflow and the metabolic pathways involved is essential for communicating the study's design and findings. The following diagrams are created using the DOT language and adhere to the specified formatting requirements.

Conclusion

This compound is a valuable metabolic tracer for investigating fatty acid metabolism in lipidomics research. Its stable isotope label allows for the unambiguous tracking of its metabolic fate and incorporation into a diverse range of lipid species. By employing the experimental protocols and data analysis strategies outlined in this guide, researchers can gain quantitative insights into the dynamics of lipid metabolism. The visualization of experimental workflows and metabolic pathways further enhances the communication and interpretation of these complex datasets. The application of this compound as a metabolic tracer holds significant promise for advancing our understanding of lipid biology in health and disease, and for the development of novel therapeutic interventions.

References

Natural Occurrence and Function of Undecanoic Acid: A Technical Guide

Executive Summary: Undecanoic acid (C11:0), also known as undecylic acid, is a saturated medium-chain fatty acid found across various biological systems. While not as abundant as its even-chained counterparts, it exhibits a range of significant biological functions, most notably potent antifungal activity. This has led to its application in pharmaceutical and cosmetic formulations. Undecanoic acid also acts as a signaling molecule, primarily through the activation of G protein-coupled receptor 84 (GPR84), implicating it in inflammatory and immune responses. This technical guide provides an in-depth overview of the natural occurrence, biological functions, and metabolic pathways of undecanoic acid. Furthermore, it supplies detailed experimental protocols for its analysis and functional assessment, designed for researchers, scientists, and professionals in drug development.

Natural Occurrence of Undecanoic Acid

Undecanoic acid is found in trace to minor quantities in a variety of natural sources. Its presence is often overshadowed by more common fatty acids, making comprehensive quantitative data scarce. However, it has been consistently identified in plant-based oils, animal products, and as a human metabolite.[1] It occurs naturally in royal jelly and can also be derived from deep-fried vegetable oils.[2]

Table 1: Natural Occurrence of Undecanoic Acid

| Source Category | Specific Source | Reported Concentration / Presence | Citation(s) |

| Animal Products | Royal Jelly | Detected as a C11 fatty acid component. Quantitative data is limited, with analyses focusing on more abundant fatty acids like 10-HDA. | [3][4][5][6] |

| Plant-Derived Oils | Coconut Oil | Present as a minor component. The vast majority of fatty acids are even-chained (e.g., Lauric acid C12:0). | [7][8][9] |

| Deep-Fried Vegetable Oils | Detected as a potential byproduct of heating oils. | [2] | |

| Adulterated Cooking Oils | Can be a marker for illegal cooking oil, with detection limits reported at 0.070 mg/kg. | [10] | |

| Human Metabolism | Body Fluids / Sweat | Identified as a volatile organic compound in human sweat and a component of skin emanations. | [11][12][13][14][15] |

| General Metabolism | Documented as a human metabolite, participating in fatty acid metabolism. | [1][16] | |

| Microorganisms | Escherichia coli (engineered) | Can be produced through engineered metabolic pathways, accumulating to levels such as 10.33 mg/L in supplemented media. | [17] |

Biological Functions and Mechanisms

Undecanoic acid's functions are primarily linked to its antimicrobial properties and its role as a ligand for cell surface receptors.

Antifungal and Antibacterial Activity

Undecanoic acid is recognized as the most fungitoxic of the C7 to C18 saturated fatty acid series.[1] Its mechanism is multifaceted, targeting the structural integrity and metabolic processes of fungal cells.

-

Membrane Disruption: It integrates into the lipid bilayer of the fungal cell membrane, destabilizing its structure and increasing permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[18]

-

Inhibition of Ergosterol Synthesis: It interferes with the synthesis of ergosterol, a vital component for maintaining the integrity and fluidity of fungal cell membranes.[18]

-

Metabolic Interference: In the dermatophyte Trichophyton rubrum, undecanoic acid inhibits the production of key enzymes like keratinase and lipase and disrupts the biosynthesis of several phospholipids.[19]

-

Induction of Oxidative Stress: It can trigger the production of reactive oxygen species (ROS), leading to damage of the cell membrane and wall.[20]

-

Antibacterial Effects: Undecanoic acid has been shown to inhibit biofilm formation in pathogenic bacteria such as Escherichia coli and Staphylococcus aureus without necessarily exhibiting direct bactericidal activity at the same concentrations.[7][21]

GPR84-Mediated Cell Signaling

Undecanoic acid is a potent agonist for G protein-coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells like macrophages, neutrophils, and microglia.[22] GPR84 activation is associated with pro-inflammatory responses. The signaling pathway is primarily coupled to the Gαi/o subunit of the heterotrimeric G protein.

-

Receptor Binding: Undecanoic acid binds to and activates GPR84.

-

G Protein Activation: GPR84 activation catalyzes the exchange of GDP for GTP on the Gαi subunit.

-

Downstream Effects:

-

The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ dimer dissociates and can activate other downstream effectors, such as phospholipase C (PLC) and certain ion channels, potentially leading to an increase in intracellular calcium (Ca²⁺).

-

-

Cellular Response: This signaling cascade promotes pro-inflammatory responses, including cytokine expression and chemotaxis in immune cells.[23][24]

Role in Metabolism: Beta-Oxidation

As a fatty acid, undecanoic acid can be catabolized for energy via beta-oxidation in the mitochondria.[1][25] Because it has an odd number of carbons (11), its breakdown pathway differs slightly from that of even-chain fatty acids.

The process involves four recurring enzymatic steps:

-

Dehydrogenation by acyl-CoA dehydrogenase.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolytic Cleavage by thiolase.

Each cycle removes a two-carbon acetyl-CoA unit. For undecanoic acid (C11), this cycle repeats four times, producing four molecules of acetyl-CoA. The final cycle leaves a three-carbon molecule, propionyl-CoA. Acetyl-CoA enters the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA (an intermediate of the citric acid cycle) through a separate three-step pathway.[1][26]

Key Experimental Protocols

Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total undecanoic acid from a biological matrix (e.g., oil, tissue).

1. Sample Preparation and Saponification (Total Fatty Acids): a. Weigh approximately 50 mg of the homogenized sample into a glass tube with a PTFE-lined cap. b. Add an internal standard (e.g., deuterated undecanoic acid or a non-native odd-chain fatty acid like C13:0 or C15:0) at a known concentration. c. Add 1 mL of 0.5 M methanolic KOH. Cap the tube tightly. d. Vortex vigorously and incubate at 60°C for 30 minutes to hydrolyze the fatty acid esters. e. Cool the sample to room temperature.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Add 2 mL of 14% boron trifluoride (BF₃) in methanol. Cap tightly. b. Vortex and incubate at 60°C for 30 minutes. This step methylates the free fatty acids to make them volatile for GC analysis. c. Cool to room temperature.

3. Extraction: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution. b. Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial. d. Dry the hexane extract under a gentle stream of nitrogen if concentration is needed, then reconstitute in a known volume of hexane (e.g., 100 µL).

4. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88). c. Injection: Inject 1 µL of the sample extract in splitless mode. d. Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min. e. MS Parameters: Use electron ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 50-400) for identification and selected ion monitoring (SIM) mode for quantification, targeting the molecular ion and characteristic fragments of undecanoic acid methyl ester and the internal standard.

5. Quantification: a. Generate a standard curve using known concentrations of an undecanoic acid standard and a fixed concentration of the internal standard. b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. c. Calculate the concentration in the unknown sample using the standard curve.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acids Composition of Vegetable Oils and Its Contribution to Dietary Energy Intake and Dependence of Cardiovascular Mortality on Dietary Intake of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fediol.eu [fediol.eu]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. aocs.org [aocs.org]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. Determination of fatty acids in human sweat during fasting using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2nd dimensional GC-MS analysis of sweat volatile organic compounds prepared by solid phase micro-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 19. Microbial biosynthesis of medium-chain 1-alkenes by a nonheme iron oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. researchgate.net [researchgate.net]

- 25. jackwestin.com [jackwestin.com]

- 26. microbenotes.com [microbenotes.com]

Undecanoic Acid: A Technical Guide to its Antifungal and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanoic acid, a saturated fatty acid with the chemical formula C₁₁H₂₂O₂, has demonstrated significant potential as a broad-spectrum antimicrobial agent. This technical guide provides an in-depth analysis of the antifungal and antibacterial properties of undecanoic acid, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antimicrobial therapies. We will explore its impact on critical cellular processes in both fungal and bacterial pathogens, including membrane integrity, metabolic pathways, and virulence factor expression. Particular attention is given to its activity against clinically relevant species such as Candida albicans and Staphylococcus aureus. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the exploration of novel therapeutic agents. Fatty acids have long been recognized for their antimicrobial properties, and among them, the medium-chain fatty acid undecanoic acid has emerged as a compound of particular interest.[1] Its natural occurrence and demonstrated efficacy against a range of pathogenic microorganisms make it a compelling candidate for further investigation and development. This guide aims to consolidate the current scientific understanding of undecanoic acid's antimicrobial activities, providing a technical foundation for its potential application in pharmaceutical and therapeutic contexts.

Antifungal Properties of Undecanoic Acid

Undecanoic acid exhibits potent antifungal activity against a variety of pathogenic fungi, most notably dermatophytes and Candida species.[1][2] Its multifaceted mechanism of action disrupts key fungal processes, leading to growth inhibition and cell death.

Mechanism of Action

The antifungal action of undecanoic acid is not attributed to a single target but rather a combination of effects on the fungal cell.[3]

-

Disruption of Cell Membrane and Wall Integrity: Undecanoic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability.[4] This disruption results in the leakage of essential intracellular components and ultimately, cell lysis. Furthermore, it affects the stability and assembly of the cell wall.[4]

-

Induction of Oxidative Stress: Undecanoic acid triggers the production of reactive oxygen species (ROS) within the fungal cell.[3] The resulting oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction and death.

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Undecanoic acid has been shown to interfere with the ergosterol biosynthesis pathway, leading to a decrease in ergosterol levels and the accumulation of toxic sterol intermediates.[4][5] This disruption compromises membrane fluidity and function.

-

Alteration of Metabolic Pathways: The fatty acid can modulate fungal metabolism, affecting fatty acid and phospholipid synthesis.[3]

-

Inhibition of Virulence Factors: Undecanoic acid has been demonstrated to inhibit key virulence factors in pathogenic fungi. In Candida albicans, it effectively inhibits the morphological transition from yeast to the more invasive hyphal form.[6] This transition is a critical step in the pathogenesis of candidiasis. Additionally, it can reduce the expression and activity of secreted proteases.[3]

-

Modulation of mRNA Processing: Studies in Trichophyton rubrum have shown that undecanoic acid can induce alternative splicing in genes involved in various cellular processes, highlighting a novel aspect of its antifungal mechanism.[1][3]

Quantitative Antifungal Data

The following table summarizes the available quantitative data on the antifungal activity of undecanoic acid against various fungal species.

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Notes |

| Candida albicans | 100 - 200[7] | - | Effective biofilm inhibition at 2 µg/mL.[7] |

| Candida spp. (clinical isolates) | 80 - 160 | - | Synergistic effects observed with quinic acid. |

| Trichophyton rubrum | < 0.5 mM (approx. 93 µg/mL)[2] | - | Susceptibility is nutrient-dependent.[2] |

| Trichophyton mentagrophytes | < 0.5 mM (approx. 93 µg/mL)[2] | - | |

| Microsporum canis | < 0.5 mM (approx. 93 µg/mL)[2] | - | |

| Microsporum gypseum | < 0.5 mM (approx. 93 µg/mL)[2] | - |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Note: Data is compiled from various sources and experimental conditions may differ.

Antibacterial Properties of Undecanoic Acid

Undecanoic acid also possesses notable antibacterial activities, particularly against Gram-positive bacteria and in the context of bacterial persistence and biofilm formation.

Mechanism of Action

The antibacterial mechanisms of undecanoic acid are multifaceted and can vary between bacterial species.

-

Inhibition of Persister Cell Formation: Persister cells are a subpopulation of bacteria that exhibit transient tolerance to antibiotics. Undecanoic acid has been shown to significantly inhibit the formation of persister cells in Escherichia coli.[8][9][10][11] For instance, it inhibited E. coli BW25113 persister cell formation by 25-fold.[8][10]

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. Undecanoic acid can repress the formation of biofilms by pathogenic bacteria such as enterohemorrhagic E. coli (EHEC).[8][10]

-

Membrane Permeabilization and Induction of Reactive Oxygen Species: A derivative of undecylenic acid, arginine undecylenate (GS-1), has been shown to exert its bactericidal activity by rapidly permeabilizing the bacterial membrane and inducing the formation of reactive oxygen species.[12]

-

Iron Chelation (Derivatives): A hydroxamate derivative of undecanoic acid, 10-undecanhydroxamic acid, exhibits enhanced antimicrobial activity by chelating iron ions, which are essential for microbial growth.[6]

Quantitative Antibacterial Data

The following table summarizes the available quantitative data on the antibacterial activity of undecanoic acid and its derivatives.

| Bacterial Species | Compound | MIC (µg/mL) | MBC (µg/mL) | Notes |

| Staphylococcus aureus | Undecanoic acid | >400 | - | |

| Vibrio harveyi | Undecanoic acid | 20[6] | - | |

| Escherichia coli | Undecanoic acid | - | - | Inhibits persister cell formation; no direct antimicrobial activity against EHEC.[8][10] |

| Gram-positive cocci (S. aureus) | 1-monoacylglycerol of undecenoic acid (MAG C11:1) | - | - | Successfully inhibited growth.[13] |

| Gram-positive rods (Bacillus cereus) | 1-monoacylglycerol of undecenoic acid (MAG C11:1) | - | - | Successfully inhibited growth.[13] |

| Gram-negative bacteria | 1-monoacylglycerol of undecenoic acid (MAG C11:1) | - | - | Highly resistant.[13] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, based on established protocols and guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18][19][20][21][22][23]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of an antimicrobial agent.[14][16][17][19][20][22][23]

Materials:

-

96-well flat-bottom microtiter plates

-

Sterile culture medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

-

Undecanoic acid stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Plate reader (optional)

Procedure:

-

Preparation of Undecanoic Acid Dilutions:

-

Prepare a 2-fold serial dilution of undecanoic acid in the appropriate culture medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control well (medium with inoculum, no undecanoic acid) and a negative control well (medium only).

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 1 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the culture medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeast and 5 x 10⁵ CFU/mL for bacteria in each well after inoculation.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well containing the undecanoic acid dilutions and the positive control well. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours for Candida spp.; 37°C for 18-24 hours for bacteria).

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of undecanoic acid that causes complete inhibition of visible growth. This can be determined visually or by measuring the optical density (OD) at 600 nm with a plate reader.

-

Biofilm Inhibition Assay using Crystal Violet Staining

This protocol is a standard method for quantifying biofilm formation and inhibition.[15][24][25][26][27]

Materials:

-

96-well flat-bottom microtiter plates

-

Sterile culture medium (e.g., TSB with glucose for bacteria, RPMI for fungi)

-

Undecanoic acid stock solution

-

Bacterial or fungal inoculum

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid or 95% Ethanol

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Biofilm Formation and Treatment:

-

Add 100 µL of sterile culture medium to each well.

-

Add 100 µL of the bacterial or fungal inoculum (adjusted to a suitable concentration) to each well.

-

Add the desired concentrations of undecanoic acid to the test wells. Include a positive control (inoculum without undecanoic acid) and a negative control (medium only).

-

Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the microorganism.

-

-

Washing:

-

Carefully remove the planktonic cells by gently aspirating the medium from each well.

-

Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

-

-

Washing:

-

Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.

-

-

Solubilization and Quantification:

-

Dry the plate completely.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

-

Determination of Bacterial Persister Cell Frequency

This protocol is designed to quantify the frequency of persister cells in a bacterial population following antibiotic treatment.[28][29][30][31][32]

Materials:

-

Bacterial culture in logarithmic or stationary phase

-

High-concentration antibiotic solution (e.g., ciprofloxacin, ampicillin)

-

Undecanoic acid solution

-

Sterile centrifuge tubes

-

Sterile PBS or saline

-

Agar plates

-

Incubator

Procedure:

-

Culture Preparation and Treatment:

-

Grow a bacterial culture to the desired growth phase (e.g., mid-logarithmic or stationary).

-

Treat the culture with a high concentration of a bactericidal antibiotic (typically 10-100x MIC).

-

In parallel, treat another culture with the same concentration of antibiotic plus the desired concentration of undecanoic acid.

-

Include a control with no treatment.

-

-

Incubation:

-

Incubate the cultures for a defined period (e.g., 3-6 hours) at the optimal growth temperature with shaking.

-

-

Quantification of Survivors:

-

At various time points, take aliquots from each culture.

-

Wash the cells by centrifugation and resuspension in sterile PBS to remove the antibiotic.

-

Perform serial dilutions of the washed cell suspension.

-

Plate the dilutions onto agar plates and incubate until colonies are visible.

-

-

Calculation of Persister Frequency:

-

Count the number of colony-forming units (CFU) on the plates.

-

The persister frequency is calculated as the number of surviving cells (CFU/mL) after antibiotic treatment divided by the initial number of cells (CFU/mL) before treatment.

-

Compare the persister frequency in the presence and absence of undecanoic acid to determine its inhibitory effect.

-

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of undecanoic acid.

Caption: Proposed antifungal mechanism of action of undecanoic acid.

Caption: Antibacterial mechanisms of undecanoic acid and its derivatives.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antimicrobial properties of undecanoic acid.

Caption: Experimental workflow for antimicrobial evaluation.

Conclusion

Undecanoic acid presents a compelling profile as a versatile antimicrobial agent with significant antifungal and antibacterial properties. Its ability to disrupt multiple cellular targets in pathogens, including cell membranes, metabolic pathways, and virulence mechanisms, suggests a lower likelihood of resistance development compared to single-target agents. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of undecanoic acid and its derivatives. Future studies should focus on expanding the quantitative data against a broader range of clinical isolates, optimizing formulations for enhanced bioavailability and efficacy, and exploring synergistic combinations with existing antimicrobial drugs. The continued investigation of undecanoic acid is a promising avenue in the critical search for new and effective treatments for infectious diseases.

References

- 1. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 15. Crystal violet staining protocol | Abcam [abcam.com]

- 16. njccwei.com [njccwei.com]

- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 21. EUCAST: EUCAST - Home [eucast.org]

- 22. nicd.ac.za [nicd.ac.za]

- 23. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Crystal violet assay [bio-protocol.org]

- 25. Protocols · Benchling [benchling.com]

- 26. Crystal violet biofilm assay [bio-protocol.org]

- 27. static.igem.org [static.igem.org]

- 28. biorxiv.org [biorxiv.org]

- 29. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Bacterial Memory of Persisters: Bacterial Persister Cells Can Retain Their Phenotype for Days or Weeks After Withdrawal From Colony–Biofilm Culture [frontiersin.org]

- 31. Persister assay [bio-protocol.org]

- 32. Observation of persister cell histories reveals diverse modes of survival in antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Medium-Chain Fatty Acids in Cellular Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain fatty acids (MCFAs), carboxylic acids with aliphatic tails of 6 to 12 carbons, are increasingly recognized not merely as cellular fuel but as potent modulators of metabolic pathways and cellular signaling. Unlike their long-chain counterparts, MCFAs possess unique physicochemical and metabolic properties that facilitate rapid absorption, transport, and oxidation. This guide provides a detailed examination of the cellular metabolism of MCFAs, from their entry into the cell to their catabolism within the mitochondria and their influence on key signaling cascades. It summarizes quantitative metabolic data, presents detailed experimental protocols for studying MCFA metabolism, and visualizes complex pathways to offer a comprehensive resource for professionals in metabolic research and therapeutic development.

Introduction: Defining Medium-Chain Fatty Acids

Fatty acids are categorized based on the length of their carbon chains. Medium-chain fatty acids (MCFAs) are defined as those containing 6 to 12 carbon atoms. The most common MCFAs in biological systems are caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12). Natural dietary sources rich in MCFAs, typically in the form of medium-chain triglycerides (MCTs), include coconut oil, palm kernel oil, and milk products. Their relatively shorter chain length imparts greater water solubility compared to long-chain fatty acids (LCFAs), a key determinant of their distinct metabolic fate.

Table 1: Common Medium-Chain Fatty Acids and Their Properties

| Common Name | Systematic Name | Chemical Formula | Carbon Atoms | Natural Sources |

| Caproic Acid | Hexanoic Acid | CH₃(CH₂)₄COOH | 6 | Milk fat, Coconut oil |

| Caprylic Acid | Octanoic Acid | CH₃(CH₂)₆COOH | 8 | Coconut oil, Palm kernel oil, Human breast milk |

| Capric Acid | Decanoic Acid | CH₃(CH₂)₈COOH | 10 | Coconut oil, Goat's milk |

| Lauric Acid | Dodecanoic Acid | CH₃(CH₂)₁₀COOH | 12 | Coconut oil, Palm kernel oil |

Cellular Uptake and Transport: A Divergent Path

The metabolic journey of MCFAs begins with their unique absorption and transport mechanisms, which differ significantly from those of LCFAs.

2.1. Intestinal Absorption and Portal Transport Following the hydrolysis of dietary triglycerides, released MCFAs are readily absorbed in the small intestine and, due to their higher water solubility, are transported directly to the liver via the portal vein, primarily bound to albumin. This contrasts sharply with LCFAs, which are re-esterified into triglycerides within enterocytes, packaged into chylomicrons, and secreted into the lymphatic system before entering systemic circulation.

2.2. Cellular Entry and Mitochondrial Translocation MCFAs can diffuse across the cell membrane and, importantly, the double mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) shuttle system, which is obligatory for LCFAs. Once inside the mitochondrial matrix, they are activated to their acyl-CoA derivatives by mitochondrial medium-chain acyl-CoA synthetases (ACSMs). This carnitine-independent entry is a critical rate-limiting step for LCFA oxidation, allowing MCFAs to be oxidized more rapidly and efficiently.

However, recent evidence indicates this carnitine independence is tissue-specific. While the liver and kidneys can readily oxidize free MCFAs, the heart and skeletal muscle appear to require carnitine for the efficient oxidation of MCFAs of all chain lengths. This suggests that the traditional view of unregulated MCFA oxidation applies mainly to hepatic metabolism.

Mitochondrial β-Oxidation and Ketogenesis

Once inside the mitochondrial matrix, MCFA-CoAs are rapidly catabolized through β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂. The enzyme medium-chain acyl-CoA dehydrogenase (MCAD) is specific for fatty acids with chain lengths between 6 and 12 carbons and catalyzes the initial, rate-limiting step.

The resulting acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for ATP production. However, because MCFAs are oxidized so rapidly in the liver, the production of acetyl-CoA can exceed the capacity of the TCA cycle. This surplus acetyl-CoA is shunted towards ketogenesis, leading to the formation of ketone bodies (acetoacetate and β-hydroxybutyrate). These ketone bodies are then released into circulation and utilized as an efficient energy source by extrahepatic tissues like the brain, heart, and skeletal muscle.

Modulation of Cellular Signaling Pathways

Beyond their role as an energy substrate, MCFAs act as signaling molecules that can modulate key metabolic pathways, including insulin signaling and mitochondrial biogenesis.

4.1. Impact on Insulin Signaling High-fat diets rich in LCFAs are known to induce insulin resistance, partly by promoting the accumulation of lipid intermediates like diacylglycerols and ceramides in muscle and liver. In contrast, some studies suggest that isocaloric diets rich in MCFAs may protect against or ameliorate insulin resistance. MCFAs are less likely to be stored as intramyocellular lipids and do not lead to the accumulation of ceramides in skeletal muscle. Mechanistically, MCTs have been shown to modulate the PI3K/AKT signaling pathway, a central node in insulin action. In diet-induced obese rats, MCT treatment increased the expression and phosphorylation of IRS1, PI3K, and AKT in both liver and adipose tissue, thereby improving insulin sensitivity. Furthermore, MCTs can activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism.

Unlocking Bacterial Fatty Acid Metabolism: A Technical Guide to Undecanoic Acid-d21

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating challenge of antimicrobial resistance necessitates innovative approaches to understand and target fundamental bacterial processes. Fatty acid metabolism represents a critical nexus for bacterial survival, encompassing cell membrane biogenesis, energy homeostasis, and virulence. Undecanoic acid-d21, a stable isotope-labeled fatty acid, has emerged as a powerful tool for dissecting these intricate metabolic pathways. This technical guide provides an in-depth exploration of the application of this compound in studying bacterial fatty acid metabolism. It details the underlying principles, experimental workflows, and data interpretation strategies, offering a comprehensive resource for researchers seeking to leverage this technology in their discovery and development efforts. The guide includes detailed experimental protocols and showcases the utility of this compound in quantifying fatty acid uptake, elongation, and degradation, thereby providing crucial insights for the development of novel antibacterial agents.

Introduction: The Significance of Bacterial Fatty Acid Metabolism

Bacteria exhibit remarkable metabolic adaptability, with fatty acid synthesis and degradation pathways playing a central role in their ability to thrive in diverse environments. These pathways are responsible for the production and modification of fatty acids, which are essential components of the bacterial cell membrane, serving as a permeability barrier and a platform for various cellular processes.[1] Furthermore, fatty acid metabolism is intricately linked to bacterial virulence and pathogenesis.

Stable isotope labeling, utilizing compounds such as this compound, offers a precise and dynamic window into these metabolic fluxes.[2] By tracing the incorporation and transformation of the deuterated label, researchers can elucidate the activity of key metabolic pathways, identify potential drug targets, and assess the mechanism of action of novel antimicrobial compounds. Undecanoic acid, an eleven-carbon saturated fatty acid, is a naturally occurring antimicrobial compound that can be metabolized by some bacteria, making its deuterated analog an ideal probe for these studies.[3][4]

Principles of Stable Isotope Tracing with this compound

This compound is a synthetic version of undecanoic acid where 21 of the hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[2] This isotopic labeling allows for the differentiation of exogenously supplied undecanoic acid from the endogenous fatty acid pool of the bacteria. The primary analytical technique for detecting and quantifying deuterium-labeled molecules is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5]

The core principle involves introducing this compound into a bacterial culture and tracking its metabolic fate over time. The deuterated fatty acid can be:

-

Directly incorporated into the bacterial cell membrane phospholipids.

-

Elongated to form longer-chain fatty acids.

-

Degraded through the β-oxidation pathway to generate acetyl-CoA for energy production or as a precursor for other biosynthetic pathways.

By analyzing the mass shifts in the fatty acid profiles of the bacteria, it is possible to quantify the rates of these different metabolic processes.

Key Metabolic Pathways

Fatty Acid Synthesis (FASII)

Bacteria primarily utilize the Type II fatty acid synthesis (FASII) system, which involves a series of discrete, soluble enzymes.[1] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP. A series of condensation, reduction, and dehydration reactions, catalyzed by enzymes such as FabH, FabG, FabZ, and FabI, leads to the elongation of the fatty acid chain by two carbons in each cycle.[1] Exogenously supplied fatty acids like undecanoic acid can potentially enter this pathway for further elongation.

Figure 2: The bacterial fatty acid β-oxidation pathway.

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining meaningful data from stable isotope tracing studies. The following sections outline a general workflow for studying this compound metabolism in bacteria.

References

- 1. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Fungal Infections with Undecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract